Sertraline Hydrochloride is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.
A selective serotonin uptake inhibitor that is used in the treatment of depression.
See also: Sertraline (has active moiety).
Sertraline hydrochloride
CAS No.: 79559-97-0
VCID: VC20741565
Molecular Formula: C17H18Cl3N
Molecular Weight: 342.7 g/mol
* For research use only. Not for human or veterinary use.

Description | What Sertraline IsSertraline, commonly known by the brand name Zoloft, is a selective serotonin reuptake inhibitor (SSRI) . It is prescribed for the treatment of depression, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), post-traumatic stress disorder (PTSD), and premenstrual dysphoric disorder (PMDD) . Sertraline works by increasing serotonin levels in the brain, which helps to improve mood and emotional balance . It is available in tablet form in strengths of 25mg, 50mg, and 100mg, as well as capsules in strengths of 150mg and 200mg. It is also available as an oral solution of 20 mg/mL . The FDA originally approved the drug Zoloft on December 30, 1991, and it is now available as a generic medicine . How Sertraline WorksSertraline works by blocking the absorption (reuptake) of serotonin in the brain. This action increases the amount of serotonin available, which can help to improve mood and reduce symptoms of depression and other disorders . Sertraline does not significantly affect other neurotransmitters, such as anticholinergic, antihistamine, or adrenergic chemicals; therefore, it has fewer sedative, anticholinergic, and cardiovascular effects compared to tricyclic antidepressant drugs . Clinical Trials and ResearchSertraline hydrochloride's efficacy as a treatment for major depressive disorder has been demonstrated in two placebo-controlled studies involving adult outpatients who met the DSM-III criteria for major depressive disorder . Study 1 This study lasted eight weeks and used flexible doses of sertraline hydrochloride ranging from 50 to 200 mg/day. The mean dose for those who completed the study was 145 mg/day. Study 2 Lasting six weeks, this study used fixed doses of sertraline hydrochloride at 50, 100, and 200 mg/day. The study was not easily interpretable regarding a dose-response relationship for effectiveness. Study 3 Involved depressed outpatients who had responded by the end of an initial 8-week open treatment phase on sertraline hydrochloride 50-200 mg/day. These patients (N=295) were in a 52-week single-blind trial on sertraline hydrochloride 50-200 mg/day (n=224) were randomized to continuation of sertraline hydrochloride or to substitution of placebo for up to 28 weeks of observation for discontinuation due to relapse or insufficient clinical response . Across these studies, sertraline hydrochloride was found to be more effective than a placebo, according to the Hamilton Depression Rating Scale and the Clinical Global Impression Severity and Improvement scales . Sertraline hydrochloride administered daily throughout the menstrual cycle was significantly more effective than placebo on change from baseline to endpoint on the DRSP total score, the HAMD-17 total score, and the CGI-S score, as well as the CGI-I score at endpoint . Sertraline hydrochloride was shown to be statistically significantly more effective than placebo as measured by the BSPS total score and fear, avoidance and physiologic factor scores, as well as the FQ-SPS total score, and to have significantly more responders than placebo as defined by the CGI-I . Dosage and AdministrationSertraline is available in several forms and dosages :
Typically, it takes 4 to 6 weeks for sertraline to reach its full effect, though some improvements may be noticeable within 1 to 2 weeks . Side Effects and PrecautionsCommon side effects of sertraline include nausea, headache, and trouble sleeping . These side effects are usually mild and diminish after a couple of weeks . Sertraline may also cause changes in appetite, leading to weight gain or loss . It’s important to gradually reduce the dose when discontinuing sertraline to avoid withdrawal symptoms . Patients should avoid grapefruit juice while taking sertraline, as it can increase the drug's concentration in the body and raise the risk of side effects . StorageSertraline should be stored at room temperature, between 68°F to 77°F (20°C to 25°C). It can be exposed to temperatures between 59°F to 86°F (15°C to 30°C) for short periods. It is important to store it in a cool, dry place . |
---|---|
CAS No. | 79559-97-0 |
Product Name | Sertraline hydrochloride |
Molecular Formula | C17H18Cl3N |
Molecular Weight | 342.7 g/mol |
IUPAC Name | (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Standard InChI | InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 |
Standard InChIKey | BLFQGGGGFNSJKA-XHXSRVRCSA-N |
Isomeric SMILES | CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
SMILES | C[NH2+]C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.[Cl-] |
Canonical SMILES | CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Appearance | A crystalline solid |
Related CAS | 79617-96-2 (Parent) |
Synonyms | Altruline Apo Sertraline Apo-Sertraline Aremis Besitran Gen Sertraline Gen-Sertraline Gladem Hydrochloride, Sertraline Lustral Novo Sertraline Novo-Sertraline ratio Sertraline ratio-Sertraline Rhoxal sertraline Rhoxal-sertraline Sealdin Sertraline Sertraline Hydrochloride Sertraline Hydrochloride (1S-cis)-Isomer Zoloft |
Reference |
1:Br J Clin Pharmacol. 2004 Nov;58 Suppl 1:25-33. Concurrent administration of donepezil HCl and sertraline HCl in healthy volunteers: assessment of pharmacokinetic changes and safety following single and multiple oral doses.Nagy CF,Kumar D,Perdomo CA,Wason S,Cullen EI,Pratt RD, PMID: 15496220 PMCID: PMC1884554 DOI: 10.1111/j.1365-2125.2004.01801.x Abstract: AIM: This study evaluated the safety and pharmacokinetics (PK) of donepezil HCl and sertraline HCl when administered separately and in combination.METHODS: This was a randomized, open-label, three-period crossover study. In consecutive dosing periods separated by washout periods of > or = 3 weeks, healthy volunteers received either oral donepezil HCI 5 mg once daily for 15 days, oral sertraline HCl 50 mg once daily for 5 days followed by 10 days of once-daily sertraline HCl 100 mg, or the simultaneous administration of oral donepezil HCl and sertraline HCl. Plasma donepezil and sertraline concentrations were determined by high performance liquid chromatography/mass spectrometry. Safety was evaluated by physical and laboratory evaluations and the monitoring of adverse events (AEs).RESULTS: A total of 19 volunteers (16 male and three female) were enrolled. Three male subjects withdrew from the study prematurely due to AEs (one case of nausea/stomach cramps and one case of eosinophilia during combination treatment, and one upper respiratory tract infection during treatment with sertraline HCl alone). In subjects who completed all three treatment periods (n = 16), the concurrent administration of donepezil HCl and sertraline HCl did not alter the steady-state (day 15) PK parameters of donepezil HCl. A small (< 12%) but statistically significant (P = 0.02) increase in donepezil C(max) was seen after single doses of sertraline HCl and donepezil HCl on day 1 but this was not thought to be clinically meaningful. No significant differences in the t(max) or AUC(0-24 h) of donepezil were observed between the donepezil HCl only or donepezil HCl plus sertraline HCl groups on day 1. No significant changes in sertraline PK parameters were observed either on day 1 (single dose) or on day 15 (steady state) when sertraline HCl was co-administered with donepezil HCl. Generally, the concurrent administration of donepezil HCl and sertraline HCl was well tolerated, with no serious AEs reported during the study. Some digestive system AEs tended to occur more frequently during combination treatment than with either treatment alone, but there was no statistically significant increase in the incidence of any individual AE. The most common AEs during the combination therapy were nausea and diarrhoea, which were rated as mild or moderate in severity. These AEs were also reported during the administration of each drug alone.CONCLUSIONS: The co-administration of once-daily oral donepezil HCl 5 mg for 15 days and once-daily oral sertraline HCl (50 mg for 5 days increased to 100 mg for 10 days) did not result in any clinically meaningful pharmacokinetic interactions, and no unexpected AEs were observed. |
PubChem Compound | 63009 |
Last Modified | Sep 12 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume